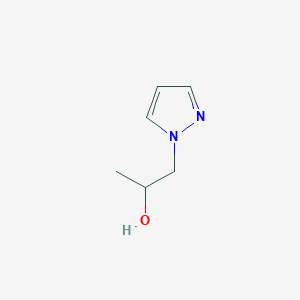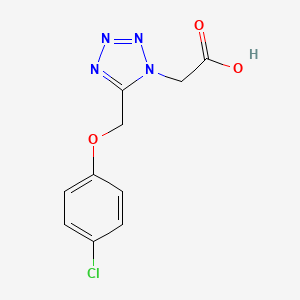
2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid” is a chemical compound with the empirical formula C10H9ClN4O3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid” can be represented by the SMILES stringO=C(O)CN1C(COC2=CC=C(Cl)C=C2)=NN=N1 . Physical And Chemical Properties Analysis
“2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid” is a solid substance . Its molecular weight is 268.66 .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Applications
The compound 2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid and its derivatives have been extensively explored in the field of medicinal chemistry. A study focused on synthesizing N-substituted derivatives involving 4-chlorophenoxyacetic acid as a precursor. These derivatives have been recognized as potential anti-bacterial agents against both gram-negative and gram-positive bacteria, displaying moderate inhibitory effects on the α-chymotrypsin enzyme. The remarkable anti-bacterial potential was especially noted in one derivative against specific bacterial strains. Computational docking was used to understand the interaction of these compounds with α-chymotrypsin enzyme protein, and the bioactivity data correlated significantly with the active binding sites identified. The study also noted that specific substitutions on the oxadiazole moiety led to less cytotoxic compounds, suggesting a potential for synthesizing safer pharmacological agents (Siddiqui et al., 2014).
Analysis of Derivatives and Environmental Applications
A range of studies has been conducted on derivatives of the compound and related structures, focusing on their synthesis, characterization, and potential environmental applications. One study detailed the synthesis of [1-14 C]2-(1H-tetrazol-5-yl)acetic acid, necessary as an intermediate in developing a specific compound for metabolic profiling studies (Maxwell & Tran, 2017). Another study synthesized and characterized 5-(tetrazol-1-yl)-2H-tetrazole, and its salts, to evaluate their potential as energetic materials in various applications, highlighting their structural and energetic properties (Fischer et al., 2013).
In the environmental sphere, a method was proposed for the rapid analysis of chlorophenoxy acid herbicides in water, showcasing an efficient, fast, and high-throughput approach. The method involved in situ esterification followed by in-vial liquid-liquid extraction combined with large-volume on-column injection and gas chromatography-mass spectrometry, offering a new avenue for analyzing such herbicides in water samples (Catalina et al., 2000).
Eigenschaften
IUPAC Name |
2-[5-[(4-chlorophenoxy)methyl]tetrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O3/c11-7-1-3-8(4-2-7)18-6-9-12-13-14-15(9)5-10(16)17/h1-4H,5-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMUAFWUGNXYGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NN=NN2CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-2-[(oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2803237.png)
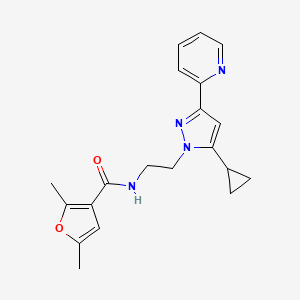
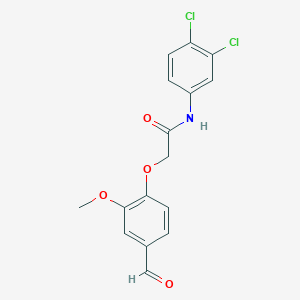
![Methyl 2-[({3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}oxy)methyl]furan-3-carboxylate](/img/structure/B2803240.png)
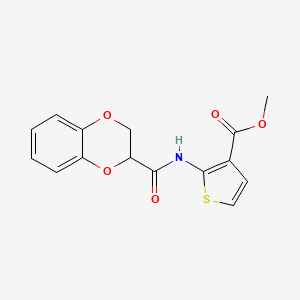
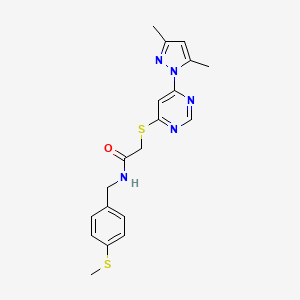
![5-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-4-propan-2-ylthiadiazole](/img/structure/B2803246.png)
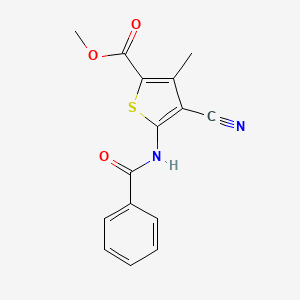
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2803249.png)
![Ethyl 3-(4-methylphenyl)-4-oxo-5-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2803251.png)
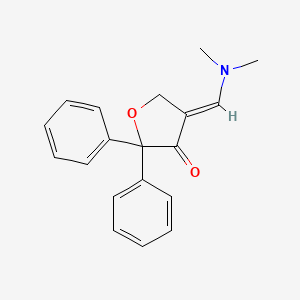
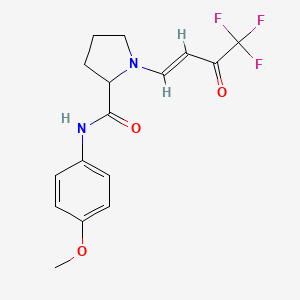
![3-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B2803257.png)
